Saframycin H

Cytotoxicity Leukemia L-1210

Researchers studying saframycin structure-activity relationships often face irreproducible results when interchanging analogs. Saframycin H (CAS 92569-01-2), a distinct 25-dihydro-25-β-ketopropyl-saframycin A, eliminates this uncertainty as a defined reference compound. - Serves as a precise benchmark for C-25 side chain modifications in SAR studies (L-1210 ID50 = 0.033 μM). - Functions as a molecular probe to dissect GAPDH sequestration in leukemia or solid tumor models. - Acts as a negative control in biophysical assays investigating DNA structural distortions, unlike ET-743.

Molecular Formula C32H36N4O9
Molecular Weight 620.6 g/mol
CAS No. 92569-01-2
Cat. No. B1232083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin H
CAS92569-01-2
Synonyms25-dihydro-25-beta-ketopropylsaframycin A
saframycin H
Molecular FormulaC32H36N4O9
Molecular Weight620.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC
InChIInChI=1S/C32H36N4O9/c1-13(37)10-32(4,43)31(42)34-12-21-22-16(25(38)14(2)29(44-6)27(22)40)9-19-24-23-17(26(39)15(3)30(45-7)28(23)41)8-18(35(24)5)20(11-33)36(19)21/h18-21,24,43H,8-10,12H2,1-7H3,(H,34,42)/t18-,19-,20?,21-,24-,32?/m0/s1
InChIKeyPYOFDRKUKHPATO-JLUOOAMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin H (CAS 92569-01-2): A Structurally Distinct Tetrahydroisoquinoline Alkaloid with Documented L-1210 Inhibitory Activity and Defined Biosynthetic Origin


Saframycin H (CAS 92569-01-2) is a cyano-substituted tetrahydroisoquinoline alkaloid originally isolated as a minor component from the fermentation broth of *Streptomyces lavendulae* [1]. Its structure features a fused pentacyclic skeleton with a characteristic α-cyanoamine moiety at C-21 and a distinct 25-dihydro-25-β-ketopropyl side chain, differentiating it from other in-class members such as saframycin A [2]. This compound exhibits measurable in vitro activity against Gram-positive bacteria and has been shown to inhibit the proliferation of mouse lymphocyte L-1210 cells .

Why Saframycin H Cannot Be Arbitrarily Replaced by Other Saframycins or Related Tetrahydroisoquinoline Alkaloids in Research Applications


Within the saframycin class, minor structural variations at positions such as C-21 and C-25 translate into marked differences in cytotoxic potency and spectrum of activity. Saframycin H possesses both an intact α-cyanoamine group and a unique side chain modification, which are critical determinants of its activity profile. Saframycins lacking the α-cyanoamine or α-carbinolamine groups exhibit much lower cytotoxic activity than saframycin A, and modifications at C-14 or C-25 with bulky substituents generally lead to decreased potency [1]. Therefore, interchanging saframycin H with a close analog like saframycin A, saframycin G, or synthetic derivative QAD without accounting for these structural differences can lead to irreproducible results or misinterpretation of structure-activity relationships [2].

Quantitative Comparative Evidence for Saframycin H Against L-1210 Leukemia Cells, DNA Binding Partners, and Cross-Class Analogs


Cytotoxicity Against L-1210 Mouse Leukemia Cells: Saframycin H Versus Saframycins A, F, and G

In a standardized L-1210 mouse lymphocyte proliferation assay, Saframycin H exhibits an ID50 value of 0.033 μM . This potency is approximately 5.9-fold lower than that of saframycin A (ID50 = 0.0056 μM) , but markedly more potent than saframycin F (ID50 = 0.59 μM) and comparable to saframycin G (ID50 = 0.03 μM) [1]. The quantitative ranking of potency (A > G ≈ H > F) directly correlates with the presence and integrity of the α-cyanoamine pharmacophore and the nature of the C-25 substituent.

Cytotoxicity Leukemia L-1210 Antiproliferative Natural Product

Structural Determinant of Potency: α-Cyanoamine Group and C-25 Side Chain Modification Compared to Saframycin A

Saframycin H is characterized as 25-dihydro-25-β-ketopropyl-saframycin A, retaining the α-cyanoamine group at C-21 but bearing a modified side chain relative to saframycin A [1]. Systematic SAR analysis of 13 saframycins revealed that compounds lacking the α-cyanoamine or α-carbinolamine groups exhibit "much lower cytotoxic activity" than saframycin A, and that bulky substituents at C-14 or C-25 generally decrease cytotoxic potency [2]. While Saframycin H maintains the essential α-cyanoamine pharmacophore, its 25-dihydro-25-β-ketopropyl side chain constitutes a specific structural divergence that correlates with its intermediate potency (ID50 = 0.033 μM) relative to saframycin A (0.0056 μM).

Structure-Activity Relationship Medicinal Chemistry Tetrahydroisoquinoline DNA Alkylation Natural Product

Differentiation from Clinically Advanced Trabectedin (ET-743): DNA Alkylation Profile and Cellular Activity

Although saframycins and ecteinascidins (e.g., trabectedin, ET-743) are structurally related tetrahydroisoquinoline alkaloids that bind the DNA minor groove, they exhibit divergent cellular activities. A comparative analysis noted that "saframycin...exhibits poor activity in cellular assays" whereas ET-743 "has shown good efficacy as an antitumor agent" and is currently in clinical use [1]. This functional divergence is attributed to ET-743's unique ability to bend DNA toward the major groove upon alkylation, a feature not observed with saframycins [1]. Saframycin H, as a member of the saframycin class, therefore represents a distinct pharmacological entity with a different molecular consequence on DNA structure compared to the clinically validated ET-743 scaffold.

DNA Minor Groove Binder Alkylating Agent Trabectedin Ecteinascidin Cancer Chemotherapy

Protein Target Engagement: GAPDH Binding as a Common Saframycin Class Feature

A DNA-linked affinity purification study identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a direct protein target of DNA-small molecule adducts formed by several saframycin class members, including saframycin A and, by extension, saframycin H [1]. This interaction represents a previously unknown molecular mechanism contributing to the antiproliferative activity of saframycins and suggests that GAPDH may be a relevant target for chemotherapeutic intervention [1]. While not unique to saframycin H, this binding property distinguishes the entire saframycin class from other DNA minor groove alkylators that may not engage GAPDH.

GAPDH Protein Target Affinity Chromatography Mechanism of Action Chemical Proteomics

Recommended Scientific and Procurement Scenarios for Saframycin H Based on Differential Evidence


1. Structure-Activity Relationship (SAR) Reference Standard for Tetrahydroisoquinoline Alkaloids

Given its well-defined structural identity as 25-dihydro-25-β-ketopropyl-saframycin A and its intermediate cytotoxic potency in the L-1210 assay (ID50 = 0.033 μM), Saframycin H serves as an ideal reference compound in SAR studies aimed at understanding the impact of C-25 side chain modifications on bioactivity. It can be used alongside saframycin A (ID50 = 0.0056 μM) and saframycin F (ID50 = 0.59 μM) to benchmark the activity of novel synthetic analogs [1].

2. Chemical Probe for Investigating GAPDH-Dependent Antiproliferative Mechanisms

The established binding of saframycin-DNA adducts to GAPDH implicates this metabolic enzyme in the mechanism of action of this class [2]. Saframycin H can be employed as a molecular probe in chemical proteomics or cellular assays designed to dissect the functional consequences of GAPDH sequestration by DNA minor groove alkylators, particularly in leukemia or solid tumor models.

3. Negative Control or Comparator for DNA Bending Studies with Trabectedin (ET-743)

Unlike ET-743, which induces a characteristic major groove-directed DNA bend, saframycins do not exhibit this property and show poor cellular activity [3]. Saframycin H can thus be used as a structural comparator or negative control in biophysical assays (e.g., electrophoretic mobility shift, atomic force microscopy) that investigate DNA structural distortions induced by clinically advanced ecteinascidins.

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